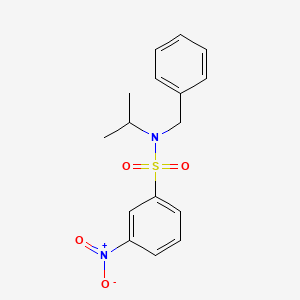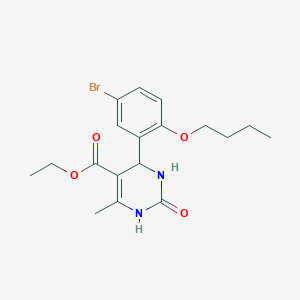![molecular formula C24H27NO3S B4104390 6,7-DIMETHOXY-3,3-DIMETHYL-9-[4-(METHYLSULFANYL)PHENYL]-1,2,3,4,9,10-HEXAHYDROACRIDIN-1-ONE](/img/structure/B4104390.png)
6,7-DIMETHOXY-3,3-DIMETHYL-9-[4-(METHYLSULFANYL)PHENYL]-1,2,3,4,9,10-HEXAHYDROACRIDIN-1-ONE
Vue d'ensemble
Description
6,7-Dimethoxy-3,3-dimethyl-9-[4-(methylthio)phenyl]-3,4,9,10-tetrahydro-1(2H)-acridinone is a complex organic compound with a unique structure that includes methoxy, dimethyl, and methylthio groups attached to an acridinone core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-DIMETHOXY-3,3-DIMETHYL-9-[4-(METHYLSULFANYL)PHENYL]-1,2,3,4,9,10-HEXAHYDROACRIDIN-1-ONE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Acridinone Core: The acridinone core can be synthesized through a cyclization reaction involving an appropriate aniline derivative and a ketone under acidic conditions.
Introduction of Methoxy Groups: Methoxy groups can be introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide in the presence of a base.
Addition of Methylthio Group: The methylthio group can be introduced through a nucleophilic substitution reaction using a thiol reagent like methylthiol in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
6,7-Dimethoxy-3,3-dimethyl-9-[4-(methylthio)phenyl]-3,4,9,10-tetrahydro-1(2H)-acridinone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can be employed to reduce specific functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific groups within the molecule with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Methyl iodide in the presence of a base like potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional carbonyl groups, while reduction could result in a fully saturated derivative.
Applications De Recherche Scientifique
6,7-Dimethoxy-3,3-dimethyl-9-[4-(methylthio)phenyl]-3,4,9,10-tetrahydro-1(2H)-acridinone has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in the field of anticancer and antimicrobial agents.
Materials Science: Its properties can be exploited in the development of organic semiconductors and other advanced materials.
Biological Studies: The compound can be used as a probe to study various biological processes and interactions at the molecular level.
Mécanisme D'action
The mechanism of action of 6,7-DIMETHOXY-3,3-DIMETHYL-9-[4-(METHYLSULFANYL)PHENYL]-1,2,3,4,9,10-HEXAHYDROACRIDIN-1-ONE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids, depending on the context of its use. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity, leading to the desired biological or chemical outcome.
Comparaison Avec Des Composés Similaires
Similar Compounds
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline: Shares the methoxy groups and tetrahydro structure but lacks the acridinone core.
9-Phenylacridinone: Contains the acridinone core but lacks the methoxy and methylthio groups.
Uniqueness
6,7-Dimethoxy-3,3-dimethyl-9-[4-(methylthio)phenyl]-3,4,9,10-tetrahydro-1(2H)-acridinone is unique due to its combination of functional groups and the acridinone core, which imparts specific chemical and biological properties not found in similar compounds
Propriétés
IUPAC Name |
6,7-dimethoxy-3,3-dimethyl-9-(4-methylsulfanylphenyl)-2,4,9,10-tetrahydroacridin-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27NO3S/c1-24(2)12-18-23(19(26)13-24)22(14-6-8-15(29-5)9-7-14)16-10-20(27-3)21(28-4)11-17(16)25-18/h6-11,22,25H,12-13H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKTZHQNVRCFIQU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(C3=CC(=C(C=C3N2)OC)OC)C4=CC=C(C=C4)SC)C(=O)C1)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2-hydroxypropyl)-4-methyl-3-(6-methyl[1,2,4]triazolo[3,4-a]phthalazin-3-yl)benzenesulfonamide](/img/structure/B4104318.png)
![2-chloro-N-[5-({1-[(2,6-dimethylphenyl)amino]-1-oxobutan-2-yl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B4104328.png)

![3-[2-[4-(allyloxy)phenyl]-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-1-(2-fluorobenzyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B4104354.png)

![N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-2-phenoxypropanamide](/img/structure/B4104368.png)
![3-{[isopropyl(methyl)amino]methyl}-N-(3-methoxyphenyl)benzamide](/img/structure/B4104371.png)
![4-[(2,4-dimethyl-1,3-thiazol-5-yl)carbonyl]-3-hydroxy-5-[4-(methylthio)phenyl]-1-(3-pyridinylmethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B4104378.png)
![2-[1-(4-methylphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl-N-phenylbenzamide](/img/structure/B4104380.png)




![4-methyl-3-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-1,3-dihydro-2H-1,5-benzodiazepin-2-one](/img/structure/B4104409.png)
